Indomethacin N-octyl amide
Overview
Description
Indomethacin N-octyl amide is a potent and non-selective inhibitor of both cyclooxygenase-1 and cyclooxygenase-2 enzymes . Cyclooxygenase enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which play significant roles in various physiological processes and disease states, including inflammation and cancer . This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug .
Mechanism of Action
Target of Action
The primary targets of Indomethacin N-octyl amide are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are key in the conversion of arachidonic acid to prostaglandins, which are involved in diverse physiological situations and disease processes ranging from inflammation to cancer .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors , which are signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes by this compound affects the arachidonic acid (AA) pathway . This pathway is responsible for the biosynthesis of prostaglandins and thromboxanes, which play crucial roles in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of these compounds, thereby alleviating the associated symptoms .
Pharmacokinetics
Indomethacin follows linear pharmacokinetics, where plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas half-life and plasma and renal clearances are dose-independent . It is eliminated by both renal excretion and formation of pharmacologically inactive metabolites . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .
Result of Action
The result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the decreased production of prostaglandins, which are known to cause these symptoms . Therefore, this compound is commonly used as a prescription medication to manage these symptoms in conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .
Biochemical Analysis
Biochemical Properties
Indomethacin N-octyl amide plays a crucial role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound exhibits a high degree of selectivity for COX-2 over cyclooxygenase-1 (COX-1), making it a potent anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs .
In addition to COX-2, this compound interacts with other biomolecules such as fatty acid amide hydrolase (FAAH). This interaction enhances its anti-inflammatory properties by modulating the endocannabinoid system, which plays a role in pain and inflammation regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of death receptor pathways . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX-2, leading to the inhibition of prostaglandin synthesis. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Furthermore, this compound modulates the activity of FAAH, enhancing the levels of endocannabinoids and contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years . In vitro studies have shown that its anti-inflammatory effects are sustained over prolonged periods, with minimal degradation. Long-term exposure to this compound in cell cultures has demonstrated consistent inhibition of inflammatory markers and maintenance of cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it may cause gastrointestinal toxicity and renal impairment, similar to other NSAIDs . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases .
Metabolic Pathways
This compound is metabolized primarily in the liver through processes such as O-demethylation and N-deacylation . The main metabolites, O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin, are inactive and excreted in the urine and feces. The compound undergoes enterohepatic recycling, which prolongs its presence in the body and enhances its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells via passive diffusion and active transport mechanisms. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and endoplasmic reticulum . This localization is facilitated by its chemical structure and interactions with cellular transporters. The compound’s activity is influenced by its subcellular localization, as it can directly interact with COX-2 and other target enzymes within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin N-octyl amide involves the derivatization of indomethacin. Indomethacin, a substituted indole acetic acid, can be converted into ester or amide derivatives to enhance selectivity for cyclooxygenase-2 . The preparation typically involves the reaction of indomethacin with octylamine under suitable conditions to form the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Indomethacin N-octyl amide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones .
Scientific Research Applications
Indomethacin N-octyl amide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a different chemical structure but similar mechanism of action.
Uniqueness: Indomethacin N-octyl amide is unique due to its enhanced selectivity for cyclooxygenase-2 compared to indomethacin . This selectivity makes it a valuable compound for research and potential therapeutic applications, as it may offer improved efficacy and reduced side effects .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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